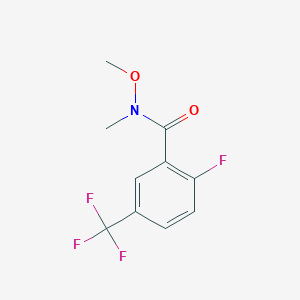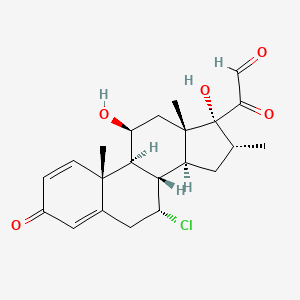
21-Dehydro Alclometasone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Dehydro Alclometasone is a synthetic corticosteroid derivative used primarily in dermatology. It is an impurity of Alclometasone, which is known for its anti-inflammatory, antipruritic, and vasoconstrictive properties. The compound is characterized by its molecular formula C22H27ClO5 and a molecular weight of 406.90 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 21-Dehydro Alclometasone involves several steps, starting from the basic steroid structureThe reaction conditions often involve the use of reagents such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and SeO2 (Selenium dioxide) for specific oxidation steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
21-Dehydro Alclometasone undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: DDQ, SeO2.
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions include various hydroxylated and chlorinated derivatives of the original steroid structure. These derivatives often retain the anti-inflammatory and antipruritic properties of the parent compound .
Applications De Recherche Scientifique
21-Dehydro Alclometasone has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Studied for its effects on cellular processes and its potential as a model compound for steroid metabolism.
Medicine: Investigated for its therapeutic potential in treating inflammatory skin conditions.
Industry: Used in the development of new corticosteroid formulations and as a quality control standard in pharmaceutical manufacturing
Mécanisme D'action
The mechanism of action of 21-Dehydro Alclometasone involves binding to the glucocorticoid receptor. This complex then migrates to the nucleus, where it interacts with glucocorticoid response elements on the DNA. This interaction modulates the expression of various genes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 21-Dehydro Alclometasone include:
Alclometasone: The parent compound, known for its anti-inflammatory properties.
Hydrocortisone: Another corticosteroid with similar therapeutic uses.
Betamethasone: A more potent corticosteroid used in various inflammatory conditions.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can influence its potency, duration of action, and side effect profile compared to other corticosteroids .
Propriétés
Formule moléculaire |
C22H27ClO5 |
|---|---|
Poids moléculaire |
406.9 g/mol |
Nom IUPAC |
2-[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C22H27ClO5/c1-11-6-14-18-15(23)8-12-7-13(25)4-5-20(12,2)19(18)16(26)9-21(14,3)22(11,28)17(27)10-24/h4-5,7,10-11,14-16,18-19,26,28H,6,8-9H2,1-3H3/t11-,14+,15-,16+,18-,19+,20+,21+,22+/m1/s1 |
Clé InChI |
QJLYCLAGWJJJGQ-PHCHRAKRSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3[C@@H](CC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)C=O)O)C)O)C)Cl |
SMILES canonique |
CC1CC2C3C(CC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)C=O)O)C)O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


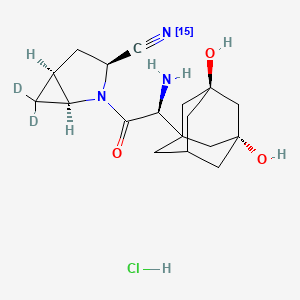
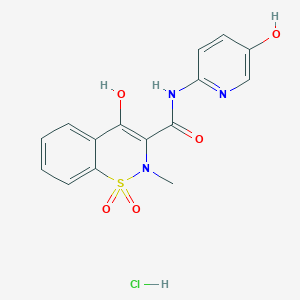
![4-Amino-N-ethyl-N-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B13847860.png)
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13847866.png)
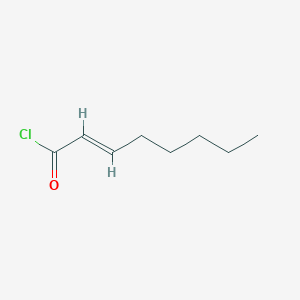

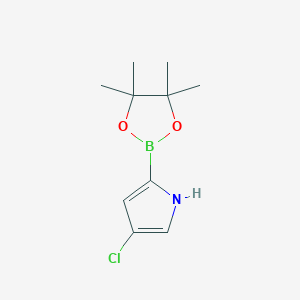
![sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13847878.png)
![N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B13847884.png)

![(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide](/img/structure/B13847906.png)
